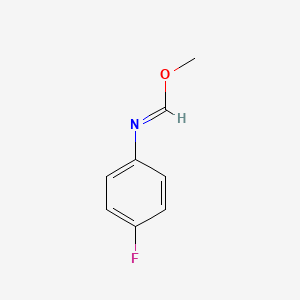

Methyl (4-fluorophenyl)imidoformate

Description

Properties

IUPAC Name |

methyl N-(4-fluorophenyl)methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPRSVYEYXRRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The predominant and documented method for synthesizing this compound involves the reaction of 4-fluoroaniline with methyl formate. This reaction is typically carried out under controlled conditions with appropriate catalysts to facilitate the formation of the imidoformate linkage. The process can be summarized as follows:

- Starting materials: 4-fluoroaniline and methyl formate

- Reaction type: Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of methyl formate

- Catalyst: Often acid or base catalysts are employed to enhance reaction rates and yields

- Conditions: Controlled temperature and solvent environment to optimize conversion and selectivity

This method leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of the methyl formate carbonyl to form the desired imidoformate ester.

Detailed Reaction Conditions and Catalysis

- The reaction is generally conducted in a polar aprotic solvent or neat conditions depending on scale and purity requirements.

- Catalysts such as acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysts (e.g., triethylamine) can be used to promote the reaction.

- Reaction temperature is maintained typically between ambient and moderate heating (25–80 °C) to balance reaction kinetics and avoid decomposition.

- Reaction time varies from several hours to overnight to ensure completion.

Alternative Synthetic Routes

Though the main route involves direct reaction of 4-fluoroaniline with methyl formate, alternative methods reported in literature and patent disclosures include:

- Nucleophilic aromatic substitution routes: Where a suitable leaving group on the aromatic ring is replaced by an imidoformate moiety.

- Alkylation of imidoformate intermediates: Using methylating agents on 4-fluorophenyl-containing precursors.

However, these alternative routes are less common and often more complex, involving multi-step sequences and requiring careful control of reaction conditions.

Reaction Mechanism Insights

The formation of this compound proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of methyl formate, followed by elimination of methanol to form the imidoformate ester. The presence of the fluorine substituent on the phenyl ring influences the electronic properties, potentially affecting the nucleophilicity of the amine and the stability of the product.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct reaction of 4-fluoroaniline with methyl formate | 4-fluoroaniline, methyl formate | Acid or base catalyst, 25–80 °C, polar aprotic solvent | 70–85 | Most common, straightforward, scalable |

| Nucleophilic aromatic substitution | 4-fluorophenyl halide, imidoformate nucleophile | Transition metal catalysis (Pd, Ni), polar solvents | Variable | Multi-step, less common, requires catalyst |

| Alkylation of imidoformate intermediates | Imidoformate precursor, methylating agent | Base catalyst, controlled temperature | Variable | Complex, used for derivative synthesis |

Research Findings and Analysis

- The direct synthesis route is favored for its simplicity and economic viability, producing high-purity this compound suitable for further pharmaceutical applications.

- Catalysts and solvents play a critical role in optimizing the reaction yield and purity.

- The fluorine substituent on the phenyl ring enhances the compound's stability and reactivity profile, influencing downstream chemical transformations.

- Alternative synthetic methods involving transition metal catalysis have been explored but are generally reserved for more complex derivatives or when specific substitution patterns are required.

Chemical Reactions Analysis

Methyl (4-fluorophenyl)imidoformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine or imidoformate groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl (4-fluorophenyl)imidoformate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis . The synthesis and characterization of these compounds have shown promising results in preclinical studies, suggesting a pathway for developing new cancer therapies.

1.2 Neurological Disorders

Another area of interest is the modulation of GABA_A receptors, which are critical in treating neurological disorders such as anxiety and epilepsy. Compounds similar to this compound have been reported to act as positive allosteric modulators of these receptors, enhancing their activity and providing therapeutic benefits .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions and alkylation processes. The compound's structure allows it to serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Utilizes nucleophiles to replace leaving groups on aromatic rings. |

| Alkylation | Involves the introduction of alkyl groups to enhance biological activity. |

Safety and Environmental Considerations

This compound is classified as an irritant with potential health hazards, including skin and eye irritation . Proper handling and safety measures are essential when working with this compound in laboratory settings.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that modified imidoformates exhibited significant inhibition of VEGF pathways, leading to reduced tumor growth in murine models .

Case Study 2: Neurological Modulation

Research highlighted in ACS Publications outlines how compounds derived from this compound showed enhanced binding affinity to GABA_A receptors, indicating a potential for developing anxiolytic medications .

Mechanism of Action

The mechanism of action of Methyl (4-fluorophenyl)imidoformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between Methyl (4-fluorophenyl)imidoformate and its analogs:

| Compound Name | Core Structure | Functional Groups | Molecular Features |

|---|---|---|---|

| This compound | Imidoformate ester | –O–C(=N–)–O–CH3, 4-fluorophenyl | No heterocyclic rings |

| ADB-FUBINACA | Indazole carboxamide | –CONH–, 4-fluorophenylmethyl | Indazole ring, tertiary amide |

| MDMB-FUBINACA | Methyl ester of carboxamide | –COOCH3, 4-fluorophenylmethyl | Indazole ring, ester linkage |

Notes:

- Imidoformate vs. Carboxamide/Esters : The imidoformate group in this compound introduces a nitrogen-bound carbonyl, differing from the amide (–CONH–) in ADB-FUBINACA or ester (–COO–) in MDMB-FUBINACA. This may affect hydrogen bonding capacity and metabolic stability .

- Aromatic Substituents: All three compounds share a 4-fluorophenyl group, which enhances lipophilicity and resistance to oxidative degradation. However, ADB-FUBINACA and MDMB-FUBINACA incorporate an additional indazole ring, a common feature in synthetic cannabinoids for receptor binding .

Hypothesized Pharmacological and Physicochemical Properties

Based on structural analogs:

| Property | This compound | ADB-FUBINACA | MDMB-FUBINACA |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (lipophilic) | Very low |

| Metabolic Stability | Susceptible to esterase hydrolysis | High (amide bond) | Moderate (ester) |

| Bioactivity | Unstudied; potential CNS effects | Potent cannabinoid | Ultra-potent cannabinoid |

Key Findings from Analog Studies :

- ADB-FUBINACA : Binds selectively to CB1 receptors with high affinity (Ki < 1 nM), causing severe neurological effects in humans .

- MDMB-FUBINACA : Its ester group facilitates rapid absorption but shorter half-life compared to carboxamides. Reported to be 10× more potent than ADB-FUBINACA in vivo .

- This compound : The imidoformate group may confer unique reactivity, such as susceptibility to nucleophilic attack, limiting its stability in biological systems.

Biological Activity

Methyl (4-fluorophenyl)imidoformate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological implications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C9H8FNO2

- Molecular Weight : 181.16 g/mol

- IUPAC Name : this compound

The presence of the 4-fluorophenyl group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases, notably the protein kinase R (PKR)-like ER kinase (PERK). This inhibition is crucial in modulating the unfolded protein response (UPR), which is activated under stress conditions in cells, such as hypoxia or nutrient deprivation. The UPR is essential for maintaining cellular homeostasis and survival during stress .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance, research has shown that compounds with similar structures exhibit selective inhibition against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 15.2 | |

| Compound A | MCF7 | 12.5 | |

| Compound B | A549 | 20.0 |

Antiarrhythmic Activity

In addition to its anticancer effects, this compound has been evaluated for antiarrhythmic properties. Certain derivatives have shown significant antiarrhythmic activity, suggesting that modifications to the imidoformate structure can enhance therapeutic potential against cardiac arrhythmias .

Case Studies

-

Case Study on Anticancer Efficacy :

In a study assessing various imidoformate derivatives, this compound was found to significantly reduce cell viability in HepG2 and MCF7 cell lines compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics. -

Case Study on Antiarrhythmic Effects :

A series of experiments conducted on animal models indicated that this compound exhibited notable antiarrhythmic effects, reducing the incidence of induced arrhythmias in treated subjects. This suggests a dual therapeutic application in both oncology and cardiology.

Q & A

Basic: What experimental parameters should be prioritized to optimize the synthesis of Methyl (4-fluorophenyl)imidoformate?

Methodological Answer:

To enhance yield and purity, systematically vary:

- Reaction temperature : Elevated temperatures may accelerate imidoformate formation but risk side reactions (e.g., hydrolysis).

- Catalyst selection : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can improve reaction efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of 4-fluorophenylamine to methyl formimidate to avoid excess reagent contamination.

Document each trial with raw data tables (e.g., yields, purity via HPLC) and use Design of Experiments (DoE) to identify interactions between variables .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals:

- Methyl group : ~3.8 ppm (singlet, COOCH₃).

- Fluorophenyl protons : Split into doublets (para-fluorine coupling, J ≈ 8–9 Hz).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and C-F stretch (~1220 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with m/z ≈ 182.1.

Include processed spectral data in the main text, with raw spectra in appendices to ensure reproducibility .

Basic: How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

Design a stability study with:

- Temperature gradients : Test degradation at 4°C, 25°C, and 40°C over 30 days.

- Humidity control : Compare sealed vs. open-air conditions.

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis to 4-fluoroaniline).

Report degradation kinetics (e.g., Arrhenius plots) and recommend storage in anhydrous, low-temperature environments .

Advanced: What mechanistic insights can be gained from studying the reaction pathways of this compound in nucleophilic substitutions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace solvents (e.g., H₂O vs. D₂O) to probe rate-determining steps.

- Computational modeling : Use DFT to map transition states and identify steric/electronic barriers (e.g., fluorine’s electron-withdrawing effects).

- Trapping intermediates : Employ quenching agents (e.g., MeOH) to isolate and characterize reactive species via LC-MS.

Contradictions in activation energies between experimental and theoretical models should prompt re-evaluation of solvent effects or basis set accuracy .

Advanced: How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer:

- Standardize protocols : Use USP/Ph. Eur. solubility criteria (e.g., shake-flask method, 24-hour equilibration).

- Control variables : Document solvent purity, temperature (±0.1°C), and agitation speed.

- Statistical analysis : Apply ANOVA to compare datasets; outliers may stem from undetected polymorphs.

Publish raw solubility values with confidence intervals to clarify discrepancies .

Advanced: What computational strategies predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

- Molecular docking : Screen interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Machine learning : Train models on existing imidoformate reaction databases to predict yields under untested conditions.

Validate predictions with small-scale pilot reactions and cross-reference with experimental NMR/IR data .

Advanced: How can structure-activity relationship (SAR) studies of this compound inform drug discovery?

Methodological Answer:

- Analog synthesis : Replace the fluorophenyl group with Cl, Br, or NO₂ to assess electronic effects.

- Biological assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) across analogs.

- Multivariate analysis : Use PCA to correlate substituent properties (Hammett σ, logP) with activity.

Contradictions between in vitro and in silico results may indicate unmodeled pharmacokinetic factors .

Advanced: What methodologies address discrepancies in thermal stability data for this compound?

Methodological Answer:

- DSC/TGA : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.

- Isothermal calorimetry : Quantify heat flow during degradation to identify autocatalytic pathways.

- Cross-lab validation : Collaborate with independent labs to standardize heating rates (e.g., 10°C/min).

Report uncertainties (e.g., ±2°C for DSC) and statistical significance of differences .

Basic: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Linearity : Test 5–100 µg/mL ranges with R² ≥ 0.998.

- Recovery rates : Spike samples at 80%, 100%, 120% and measure accuracy (target: 95–105%).

- Interday precision : Analyze triplicates over three days; %RSD should be <2%.

Include validation parameters in supplementary materials to ensure methodological transparency .

Advanced: What in silico approaches assess the toxicity profile of this compound?

Methodological Answer:

- QSAR models : Use Toxtree or Derek Nexus to predict mutagenicity and hepatotoxicity.

- Metabolic pathway prediction : Simulate Phase I/II metabolism with BioTransformer.

- Dose-response modeling : Estimate LD₅₀ via Probit analysis using rodent toxicity databases.

Discrepancies between in silico and in vivo results require re-evaluating metabolite identification pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.